(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-one
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Overview
Description
(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a tetrahydronaphthalenone structure. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-one typically involves the condensation reaction between 5-bromo-2-methoxybenzaldehyde and 1-tetralone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product through an aldol condensation mechanism.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate
- N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine
Uniqueness
(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-one is unique due to its specific structural features, such as the presence of a bromine atom and a methoxy group on the phenyl ring, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
Introduction
The compound (2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-one , also known as a chalcone derivative, is recognized for its potential biological activities. Chalcones are a class of flavonoids that exhibit a wide range of pharmacological properties, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula for this compound is C18H15BrO2. Its structure features a naphthalene core with a methoxy-substituted phenyl group and a bromo substituent. The presence of the double bond in the side chain classifies it as a chalcone, which contributes to its reactivity and biological profile.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:
- Electrophilic Aromatic Substitution : The compound can undergo electrophilic aromatic substitution due to the electron-donating methoxy group and the electron-withdrawing bromo group.
- Enzyme Inhibition : It may inhibit specific enzymes by forming reversible covalent bonds with active site residues.
- Cellular Pathway Modulation : The compound can influence signaling pathways involved in cell proliferation and apoptosis.
Biological Activities
Research has indicated several significant biological activities associated with this compound:
Anticancer Activity
Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
Cell Line | IC50 (µM) | Reference |
---|---|---|
A549 (lung cancer) | 15.3 | |
HeLa (cervical cancer) | 12.7 | |
MCF-7 (breast cancer) | 18.9 |
The mechanism behind its anticancer activity includes the induction of apoptosis and cell cycle arrest.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies revealed:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL |
These findings suggest potential applications in developing new antimicrobial agents.
Anti-inflammatory Effects
This compound has been shown to reduce inflammation markers in cellular models. This activity is linked to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Anticancer Activity : A study conducted by researchers evaluated the cytotoxic effects of various chalcone derivatives on cancer cells. The results indicated that this compound was one of the most potent compounds tested against HeLa cells with an IC50 value significantly lower than that of standard chemotherapeutic agents like doxorubicin .
- Antimicrobial Efficacy Study : Another study assessed the antimicrobial properties of this compound against several bacterial strains. The results showed effective inhibition at low concentrations compared to conventional antibiotics .
Properties
CAS No. |
101737-43-3 |
---|---|
Molecular Formula |
C18H15BrO2 |
Molecular Weight |
343.2 g/mol |
IUPAC Name |
(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C18H15BrO2/c1-21-17-9-8-15(19)11-14(17)10-13-7-6-12-4-2-3-5-16(12)18(13)20/h2-5,8-11H,6-7H2,1H3/b13-10+ |
InChI Key |
GDAFFAZVTDFCJZ-JLHYYAGUSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C/2\CCC3=CC=CC=C3C2=O |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=C2CCC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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